molecular formula C17H13NO2 B10840970 2-(4-Hydroxyphenyl)-4-vinylquinolin-6-ol

2-(4-Hydroxyphenyl)-4-vinylquinolin-6-ol

Cat. No.: B10840970
M. Wt: 263.29 g/mol
InChI Key: MPGOJACGGLDRIE-UHFFFAOYSA-N
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Description

2-(4-Hydroxyphenyl)-4-vinylquinolin-6-ol is a quinoline derivative featuring a hydroxyphenyl substituent at position 2, a vinyl group at position 4, and a hydroxyl group at position 5.

Properties

Molecular Formula

C17H13NO2

Molecular Weight

263.29 g/mol

IUPAC Name

4-ethenyl-2-(4-hydroxyphenyl)quinolin-6-ol

InChI

InChI=1S/C17H13NO2/c1-2-11-9-17(12-3-5-13(19)6-4-12)18-16-8-7-14(20)10-15(11)16/h2-10,19-20H,1H2

InChI Key

MPGOJACGGLDRIE-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC(=NC2=C1C=C(C=C2)O)C3=CC=C(C=C3)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hydroxy-phenyl)-4-vinyl-quinolin-6-ol typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 4-hydroxybenzaldehyde with an appropriate amine to form an intermediate Schiff base, followed by cyclization and vinylation reactions under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve high yields and purity .

Industrial Production Methods

Industrial production of 2-(4-Hydroxy-phenyl)-4-vinyl-quinolin-6-ol may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to minimize waste and reduce the environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(4-Hydroxy-phenyl)-4-vinyl-quinolin-6-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form quinones.

    Reduction: The vinyl group can be reduced to form ethyl derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens. The reactions are typically carried out under controlled conditions, such as specific pH, temperature, and solvent systems .

Major Products

The major products formed from these reactions include quinone derivatives, ethyl-substituted quinolines, and halogenated quinolines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(4-Hydroxy-phenyl)-4-vinyl-quinolin-6-ol involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can form hydrogen bonds with biological molecules, while the quinoline ring can intercalate with DNA and inhibit enzyme activity. These interactions can lead to the modulation of various biological processes, such as cell signaling, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Key Substituent Comparisons:

Compound Name Substituents (Positions) Molecular Weight Key Features
2-(4-Hydroxyphenyl)-4-vinylquinolin-6-ol 2-(4-OH-phenyl), 4-vinyl, 6-OH ~293.3 g/mol* Polar hydroxyl groups enhance water solubility; vinyl group adds reactivity
2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline 2-Cl, 3-Me, 4-(3,4-OMe-phenyl), 6-OMe ~434.9 g/mol Lipophilic (methoxy, Cl) groups improve membrane permeability
4-Methylquinolin-2-ol 2-OH, 4-Me ~159.2 g/mol Smaller size; hydroxyl at position 2 affects hydrogen bonding
Rezafungin Acetate 4-hydroxyphenyl in complex structure ~1285.46 g/mol Antifungal activity via β-1,3-glucan synthase inhibition

*Calculated based on molecular formula (C₁₇H₁₃NO₂).

  • Hydroxyl vs. Methoxy Groups: The hydroxyl groups in 2-(4-Hydroxyphenyl)-4-vinylquinolin-6-ol increase polarity and solubility compared to methoxy-substituted analogs like the compound in . However, methoxy groups enhance lipophilicity, favoring blood-brain barrier penetration .
  • Vinyl Group Reactivity: The 4-vinyl substituent may participate in polymerization or Michael addition reactions, distinguishing it from methyl or chlorophenyl groups in other quinolines .

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